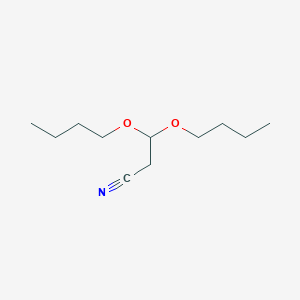
3,3-Dibutoxypropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dibutoxypropanenitrile is an organic compound with the molecular formula C9H17NO2. It is a nitrile derivative, characterized by the presence of two butoxy groups attached to the third carbon of a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
3,3-Dibutoxypropanenitrile can be synthesized through the reaction of acrylonitrile with butanol in the presence of a catalyst. The reaction typically involves the use of a platinum or palladium catalyst to facilitate the addition of butoxy groups to the acrylonitrile. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound on a large scale.
化学反应分析
Types of Reactions
3,3-Dibutoxypropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学研究应用
3,3-Dibutoxypropanenitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of enzyme inhibition and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,3-Dibutoxypropanenitrile involves its interaction with various molecular targets, depending on the specific application. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes. The pathways involved typically include the binding of the compound to active sites on proteins or other biomolecules, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
3,3-Dimethoxypropanenitrile: Similar in structure but with methoxy groups instead of butoxy groups.
3,3-Diethoxypropanenitrile: Contains ethoxy groups instead of butoxy groups.
3,3-Dipropoxypropanenitrile: Features propoxy groups in place of butoxy groups.
Uniqueness
3,3-Dibutoxypropanenitrile is unique due to its longer butoxy chains, which can impart different physical and chemical properties compared to its shorter-chain analogs
属性
CAS 编号 |
64861-67-2 |
|---|---|
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC 名称 |
3,3-dibutoxypropanenitrile |
InChI |
InChI=1S/C11H21NO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h11H,3-7,9-10H2,1-2H3 |
InChI 键 |
XHGFTCMTKSDVJK-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(CC#N)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)
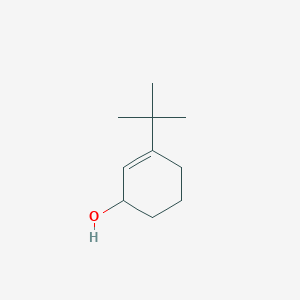

![5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B14502626.png)

![Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate](/img/structure/B14502644.png)
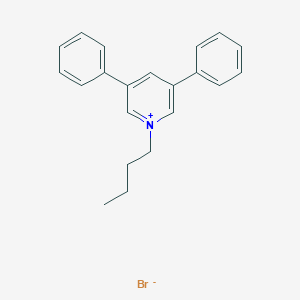

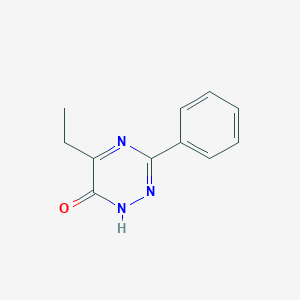
![2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane](/img/structure/B14502670.png)
![N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14502671.png)
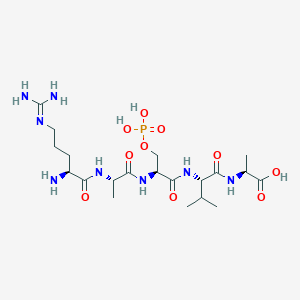
![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)

